Cinnolin-4-amine
Overview
Description
Cinnolin-4-amine is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. It is a versatile compound that has been widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of cinnolin-4-amine is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, cinnolin-4-amine has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of proteases, which play a key role in the progression of various diseases.
Biochemical And Physiological Effects
Cinnolin-4-amine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. Cinnolin-4-amine has also been shown to inhibit the growth of bacteria and viruses, which makes it a potential candidate for the development of new antimicrobial and antiviral agents. Additionally, cinnolin-4-amine has been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
Cinnolin-4-amine has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile compound for various research applications. However, cinnolin-4-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for cinnolin-4-amine research. One potential direction is the development of new cinnolin-4-amine derivatives with enhanced biological activity and reduced toxicity. Another direction is the investigation of the mechanism of action of cinnolin-4-amine, which may provide insights into its potential therapeutic applications. Furthermore, cinnolin-4-amine can be used as a starting material for the synthesis of new fluorescent probes for the detection of metal ions in biological systems. Overall, cinnolin-4-amine is a promising compound that has the potential to be used in various fields of research.
Synthesis Methods
Cinnolin-4-amine can be synthesized through various methods, including the Pinner reaction, Buchwald-Hartwig coupling, and Sonogashira coupling. The most commonly used method is the Pinner reaction, which involves the reaction of o-nitrobenzonitrile with hydroiodic acid in the presence of a reducing agent such as zinc dust. The resulting product is then treated with ammonia to form cinnolin-4-amine.
Scientific Research Applications
Cinnolin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. Cinnolin-4-amine has been used as a starting material for the synthesis of various bioactive compounds, including kinase inhibitors, protease inhibitors, and antiviral agents. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
cinnolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZTSARNRLOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879342 | |
Record name | 4-CINNOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnolin-4-amine | |
CAS RN |
5152-83-0 | |
Record name | 4-CINNOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminocinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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